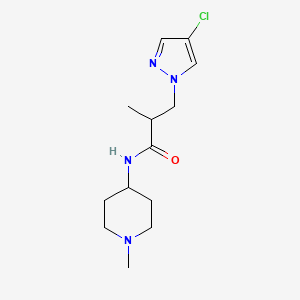![molecular formula C19H22N2O3 B14928594 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a pentyloxy-substituted phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxy and pentyloxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 3-keto-2-[4-(pentyloxy)phenyl]-quinazolinone.
Reduction: Formation of 2-[4-(pentyloxy)phenyl]-dihydroquinazolinone.
Substitution: Formation of 2-[4-(alkoxy)phenyl]-3-hydroxyquinazolinone derivatives.
Applications De Recherche Scientifique
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxyphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Methoxy)phenyl]-3-hydroxyquinazolinone
- 2-[4-(Ethoxy)phenyl]-3-hydroxyquinazolinone
- 2-[4-(Butoxy)phenyl]-3-hydroxyquinazolinone
Uniqueness
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The pentyloxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets.
This detailed article provides a comprehensive overview of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-6-13-24-15-11-9-14(10-12-15)18-20-17-8-5-4-7-16(17)19(22)21(18)23/h4-5,7-12,18,20,23H,2-3,6,13H2,1H3 |
Clé InChI |
VDXDMGVYYKZDHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![3-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B14928521.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14928523.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14928524.png)
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B14928535.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B14928541.png)
![2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928545.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928564.png)

![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)
